2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
Overview
Description
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Mechanism of Action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to inhibit receptor-interacting protein kinase 1 (ripk1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
Similar compounds have been shown to bind to the allosteric pocket of their target proteins, serving as type iii inhibitors . This binding can inhibit the activity of the target protein, leading to downstream effects.
Biochemical Pathways
Inhibition of ripk1, as seen with similar compounds, can disrupt necroptosis-related pathways . This disruption can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Pharmacokinetics
In vivo pharmacokinetic studies have been performed on similar compounds to determine their oral exposure .
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays .
Biochemical Analysis
Biochemical Properties
2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is receptor-interacting protein kinase 1 (RIPK1). This interaction is significant because RIPK1 is involved in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, acting as a type III inhibitor, which prevents the phosphorylation of downstream signaling proteins . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
The effects of 2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one on cellular processes are profound. It has been shown to exhibit potent anti-necroptotic activity in both human and mouse cellular assays . By inhibiting RIPK1, the compound prevents the activation of necroptosis, thereby reducing cell death and inflammation . Additionally, it influences cell signaling pathways by modulating the activity of proteins involved in cell survival and apoptosis . This modulation can lead to changes in gene expression and cellular metabolism, further highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to the allosteric pocket of RIPK1 is a key aspect of its mechanism of action . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation of downstream signaling proteins involved in necroptosis . Additionally, the compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of RIPK1 and prolonged anti-necroptotic activity . Degradation of the compound over time can reduce its efficacy, highlighting the importance of optimizing its stability for therapeutic use .
Dosage Effects in Animal Models
The effects of 2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and reduces necroptosis without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to healthy tissues and organs . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability . These interactions can affect metabolic flux and the levels of metabolites, further influencing the compound’s therapeutic potential . Understanding these metabolic pathways is essential for optimizing the compound’s use in clinical settings .
Transport and Distribution
The transport and distribution of 2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one within cells and tissues are critical factors that determine its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within target tissues, affecting its therapeutic potential . Understanding these transport mechanisms is essential for developing effective delivery strategies .
Subcellular Localization
The subcellular localization of 2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, further modulating its activity . Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolopyrimidine core. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and kinase inhibitory properties.
Cyclopenta[b]pyridin-5-one: Exhibits similar chemical reactivity and potential biological applications.
Uniqueness
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is unique due to its specific structural features that allow for selective binding to certain kinases. This selectivity makes it a promising candidate for targeted therapy, reducing the likelihood of off-target effects and improving therapeutic outcomes .
Properties
IUPAC Name |
2-amino-6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-1-3-4(10-6)2-8-5(3)11/h1H,2H2,(H,8,11)(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPFDYKJODVDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=NC=C2C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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